2-chloro-N-(4-nitrophenyl)sulfanylacetamide
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Description
“2-chloro-N-(4-nitrophenyl)sulfanylacetamide” is a chemical compound with the molecular formula C8H7ClN2O3 . It is also known by other names such as “2-Chloro-4’-Nitroacetanilide” and “2-Chloro-N-(4-nitrophényl)acétamide” among others .
Synthesis Analysis
The synthesis of similar compounds has been discussed in various studies. For instance, the compound “2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide” was obtained from the reaction between 2-chloroacetyl chloride and 4-fluoro-3-nitroaniline in the presence of triethyamine (Et 3 N), with a yield of 80% .Molecular Structure Analysis
The molecular structure of “this compound” involves a chloro group (Cl), a nitro group (NO2), and a sulfanyl group (SH) attached to an acetamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 214.606 Da and a monoisotopic mass of 214.014526 Da .Safety and Hazards
Future Directions
The future directions for the study and application of “2-chloro-N-(4-nitrophenyl)sulfanylacetamide” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, the use of such compounds in the synthesis of various nanostructured materials and their use as catalysts for reduction of nitrophenol in the presence of reducing agents could be explored .
Properties
IUPAC Name |
2-chloro-N-(4-nitrophenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O3S/c9-5-8(12)10-15-7-3-1-6(2-4-7)11(13)14/h1-4H,5H2,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLHLQNCIAHFJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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